molecular formula C6H5ClO2S B15125227 Methyl 4-chlorothiophene-3-carboxylate

Methyl 4-chlorothiophene-3-carboxylate

Cat. No.: B15125227
M. Wt: 176.62 g/mol
InChI Key: WEADXQWLGSEVJZ-UHFFFAOYSA-N
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Description

Methyl 4-chlorothiophene-3-carboxylate is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

Methyl 4-chlorothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives, which are used in organic electronics and as intermediates in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals with anti-inflammatory and antimicrobial properties.

    Medicine: Researchers explore its use in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 4-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromothiophene-3-carboxylate
  • Methyl 4-fluorothiophene-3-carboxylate
  • Methyl 4-iodothiophene-3-carboxylate

Uniqueness

Methyl 4-chlorothiophene-3-carboxylate is unique due to its specific chlorine substitution, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications .

Biological Activity

Methyl 4-chlorothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications. A review of recent studies provides a comprehensive understanding of this compound's impact on various biological systems.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl ester and a chlorine atom, which contributes to its unique chemical properties. The presence of these functional groups influences its interactions with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC₇H₆ClO₂S
Molecular Weight192.64 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, research indicates that derivatives of thiophene compounds can inhibit the NorA efflux pump in resistant bacterial strains, enhancing their efficacy against infections .

Inhibition of Enzymatic Activity

This compound has also been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Structure-activity relationship studies reveal that modifications to the thiophene ring can significantly enhance inhibitory potency, with IC50 values reported as low as 4.4 µM for related compounds . This suggests potential applications in treating neurological disorders linked to DAO activity.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including HeLa and MCF7. Some derivatives exhibited selective toxicity profiles, indicating the potential for targeted cancer therapies. Notably, specific compounds demonstrated low cytotoxic effects at concentrations that effectively inhibited bacterial growth, suggesting a favorable therapeutic window .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers found that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The study utilized disk diffusion methods to assess the zone of inhibition, confirming the compound's potential as an antimicrobial agent.

Case Study 2: DAO Inhibition

A structural analysis involving X-ray crystallography provided insights into the binding interactions between this compound and DAO. The findings revealed that specific interactions within the active site contribute to its inhibitory effects, highlighting the importance of molecular conformation in drug design .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene ring can significantly influence biological activity. For example:

  • Chlorine Substitution : Enhances lipophilicity and binding affinity.
  • Methyl Ester Group : Contributes to solubility and bioavailability.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Chlorine at C-4Increased potency
Methyl group at C-3Improved solubility
Variations in alkyl chainsAltered cytotoxicity

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

methyl 4-chlorothiophene-3-carboxylate

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3

InChI Key

WEADXQWLGSEVJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC=C1Cl

Origin of Product

United States

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